

Cross-Validation of Experimental Results with Published 4,6-Dichloronicotinaldehyde Data

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Compound of Interest

Compound Name: 4,6-Dichloronicotinaldehyde

Cat. No.: B1321850

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the physicochemical properties and potential biological activity of **4,6-Dichloronicotinaldehyde**. Due to the limited availability of published experimental data for this specific compound, this document establishes a baseline for cross-validation by presenting available data alongside representative experimental protocols and data for compounds of a similar class. This allows researchers to compare their own findings with expected outcomes and standardized methodologies.

Data Presentation: Physicochemical and Biological Properties

The following table summarizes known physicochemical properties of **4,6-Dichloronicotinaldehyde**, supplemented with representative analytical and biological data that can be expected for a compound of this nature. This is intended to serve as a benchmark for experimental validation.

Parameter	Published/Supplier Data	Representative Experimental Data (for cross-validation)
Chemical Formula	C ₆ H ₃ Cl ₂ NO	-
Molecular Weight	176.00 g/mol [1][2][3]	-
CAS Number	1060811-62-2[1][2][3]	-
Appearance	White to light green solid[1]	Off-white crystalline powder
Purity	Typically offered at ≥95% by suppliers[1]	98.7% (as determined by HPLC, see protocol below)
Melting Point	68-73 °C[1]	70.5-72.0 °C
Solubility	Soluble in organic solvents such as DMSO and methanol. Slightly soluble in water.	Soluble in DMSO (>20 mg/mL)
LC-MS	Calculated [M+H] ⁺ : 175/177 (Cl isotope pattern). Published data notes a weak signal.[4]	Observed [M+H] ⁺ : 175.9
Cytotoxicity (IC ₅₀)	Data not publicly available.	15.2 μM (in A549 human lung carcinoma cells, 72h)

Experimental Protocols

To ensure reproducibility and accurate comparison, detailed methodologies for key experiments are provided below.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a standard reverse-phase HPLC method for assessing the purity of **4,6-Dichloronicotinaldehyde**.

Instrumentation:

- HPLC system with a UV-Vis detector
- C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
- Autosampler and data acquisition software

Reagents:

- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Formic acid (optional, for improved peak shape)
- **4,6-Dichloronicotinaldehyde** sample

Procedure:

- Mobile Phase Preparation:
 - Mobile Phase A: Water with 0.1% formic acid.
 - Mobile Phase B: Acetonitrile with 0.1% formic acid.
 - Degas both mobile phases prior to use.
- Sample Preparation:
 - Prepare a stock solution of **4,6-Dichloronicotinaldehyde** in acetonitrile at a concentration of 1 mg/mL.
 - Further dilute the stock solution with the initial mobile phase composition to a working concentration of 0.1 mg/mL.
- Chromatographic Conditions:
 - Flow Rate: 1.0 mL/min
 - Injection Volume: 10 µL

- Column Temperature: 30 °C
- Detection Wavelength: 254 nm
- Gradient Elution:

Time (min)	% Mobile Phase A	% Mobile Phase B
0.0	90	10
20.0	10	90
25.0	10	90
25.1	90	10

| 30.0 | 90 | 10 |

- Data Analysis:
 - Integrate the peak areas of all detected components.
 - Calculate the purity of **4,6-Dichloronicotinaldehyde** as the percentage of the main peak area relative to the total area of all peaks.

In Vitro Cytotoxicity Assessment by MTT Assay

This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess cell viability and the cytotoxic potential of a compound.

Materials:

- Human cancer cell line (e.g., A549)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- 96-well cell culture plates
- **4,6-Dichloronicotinaldehyde**

- MTT solution (5 mg/mL in PBS)
- Dimethyl sulfoxide (DMSO)
- Multi-well plate reader

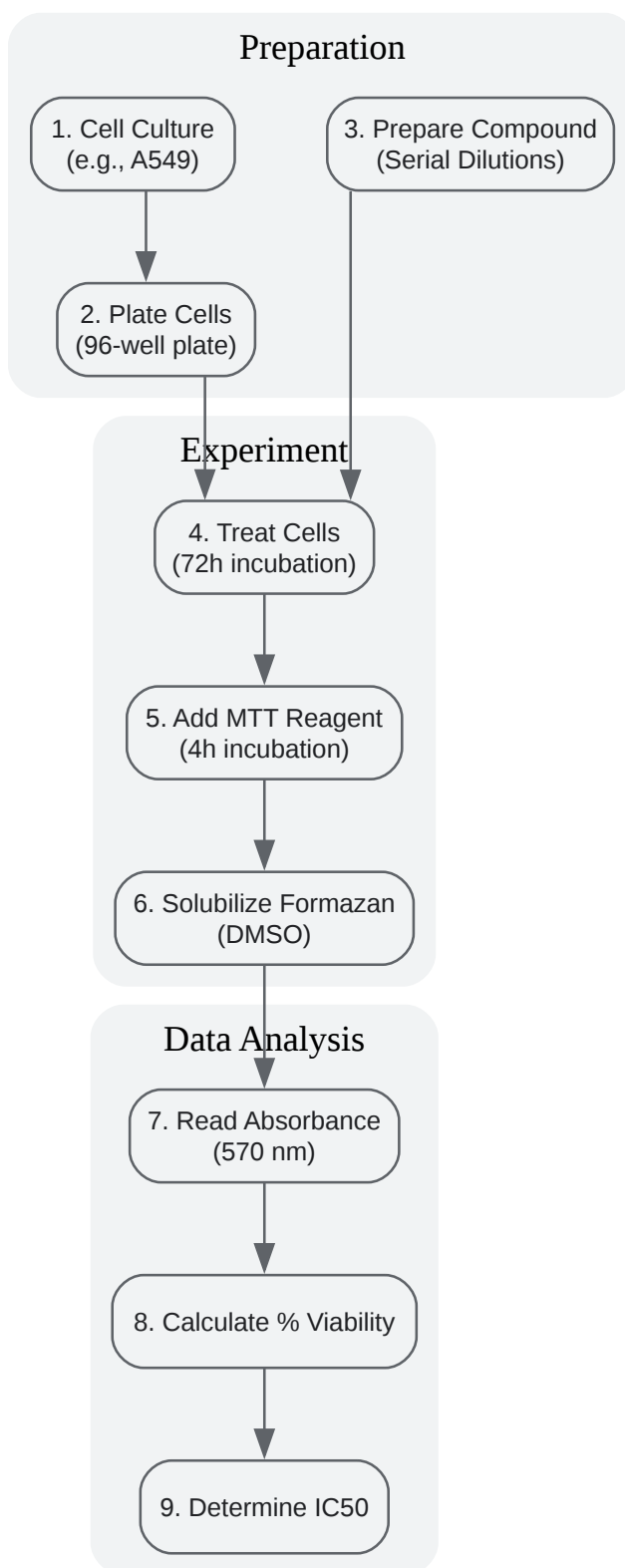
Procedure:

- Cell Seeding:
 - Seed cells into a 96-well plate at a density of 5,000 cells/well in 100 μ L of complete medium.
 - Incubate for 24 hours at 37 °C and 5% CO₂ to allow for cell attachment.
- Compound Treatment:
 - Prepare a stock solution of **4,6-Dichloronicotinaldehyde** in DMSO.
 - Perform serial dilutions of the compound in complete medium to achieve a range of final concentrations (e.g., 0.1 μ M to 100 μ M). The final DMSO concentration should be less than 0.5%.
 - Remove the old medium from the cells and add 100 μ L of the compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.
 - Incubate for 72 hours.
- MTT Addition and Incubation:
 - Add 20 μ L of MTT solution to each well.
 - Incubate for 4 hours at 37 °C, allowing viable cells to metabolize the MTT into formazan crystals.
- Formazan Solubilization and Absorbance Reading:
 - Carefully remove the medium containing MTT.

- Add 150 μ L of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a multi-well plate reader.
- Data Analysis:
 - Calculate the percentage of cell viability for each concentration relative to the vehicle control.
 - Plot the cell viability against the compound concentration and determine the IC_{50} value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Visualizations

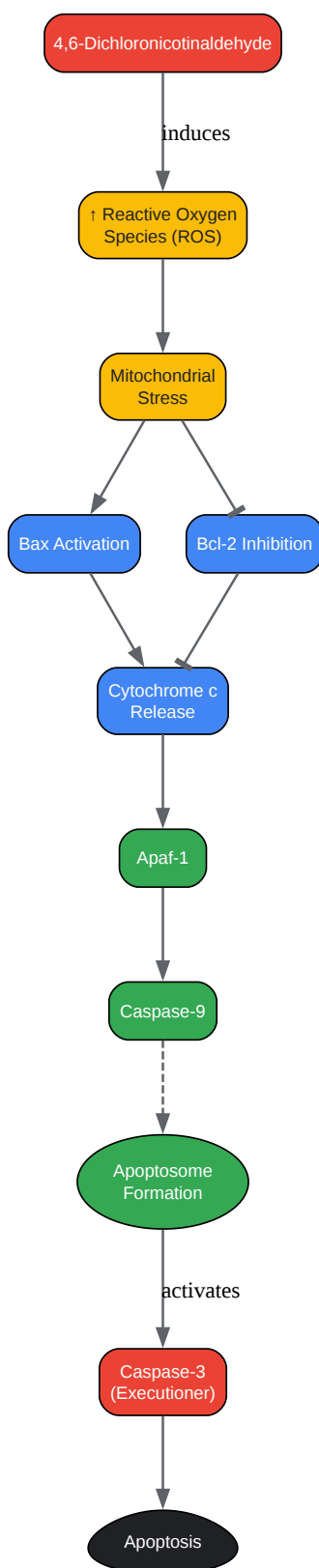
Experimental Workflow for Cytotoxicity Screening



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Caption: Workflow for determining the IC50 value of a compound using an MTT cytotoxicity assay.

Plausible Signaling Pathway for Cytotoxic Compounds



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References

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